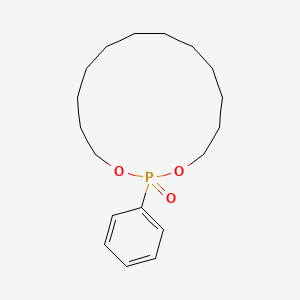![molecular formula C18H17NO3 B14261498 4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid CAS No. 188990-87-6](/img/structure/B14261498.png)
4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid is an organic compound that features a pyridine ring substituted with a benzyloxy group and a but-3-ynoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid typically involves multiple steps, including the formation of the pyridine ring, introduction of the benzyloxy group, and the addition of the but-3-ynoic acid moiety. One common method involves the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the pyridine ring can produce piperidine derivatives.
Substitution: Substitution reactions can yield various benzyloxy-substituted derivatives.
Applications De Recherche Scientifique
4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)pyridine: Lacks the but-3-ynoic acid moiety.
2,2-Dimethylbut-3-ynoic acid: Lacks the pyridine and benzyloxy groups.
6-(Benzyloxy)pyridin-2-yl acetic acid: Similar structure but with an acetic acid moiety instead of but-3-ynoic acid.
Uniqueness
4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid is unique due to the combination of the benzyloxy-substituted pyridine ring and the but-3-ynoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
Numéro CAS |
188990-87-6 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
2,2-dimethyl-4-(6-phenylmethoxypyridin-2-yl)but-3-ynoic acid |
InChI |
InChI=1S/C18H17NO3/c1-18(2,17(20)21)12-11-15-9-6-10-16(19-15)22-13-14-7-4-3-5-8-14/h3-10H,13H2,1-2H3,(H,20,21) |
Clé InChI |
XTWAHRCLSMPPTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=NC(=CC=C1)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


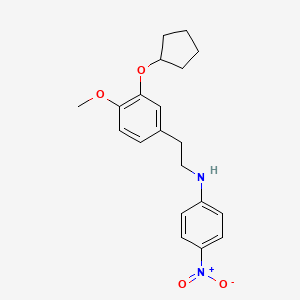

amino]-](/img/structure/B14261426.png)
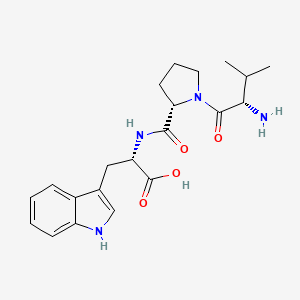

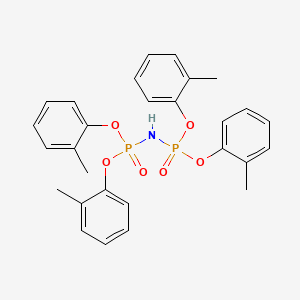
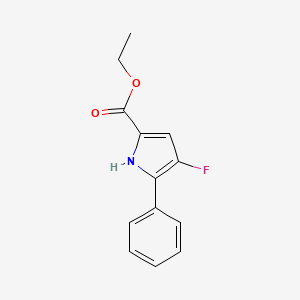
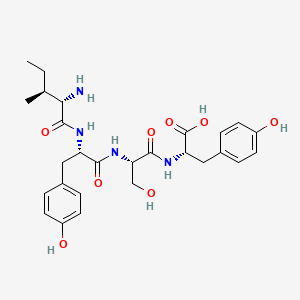
![N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide](/img/structure/B14261461.png)
